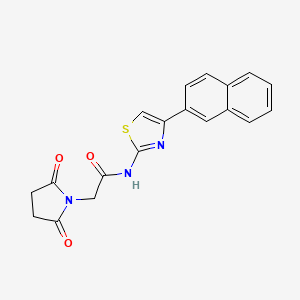

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide

描述

This compound features a pyrrolidine-2,5-dione moiety linked via an acetamide bridge to a thiazole ring substituted with a naphthalen-2-yl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions .

属性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c23-16(10-22-17(24)7-8-18(22)25)21-19-20-15(11-26-19)14-6-5-12-3-1-2-4-13(12)9-14/h1-6,9,11H,7-8,10H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPKMTOAGVEFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330256 | |

| Record name | 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816769 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

476308-67-5 | |

| Record name | 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.

Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The final step involves coupling the pyrrolidinone and thiazole intermediates with a naphthalene derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

化学反应分析

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Anticonvulsant Activity

Research indicates that derivatives of the pyrrolidine structure, including those similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide, exhibit significant anticonvulsant properties. A study highlighted the efficacy of hybrid pyrrolidine derivatives in various seizure models, demonstrating broad-spectrum protective activity against induced seizures. Notably, certain compounds showed effective inhibition of sodium/calcium currents and antagonism of TRPV1 receptors, which are crucial in managing epilepsy and neuropathic pain .

Antinociceptive Properties

The compound also exhibits antinociceptive properties, making it a candidate for pain management therapies. In vivo studies have shown that specific derivatives can significantly reduce pain responses in formalin-induced models, indicating their potential for treating chronic pain conditions .

Development of New Derivatives

The compound serves as a building block for synthesizing new azole and azine derivatives, which have been assessed for their biological properties. These derivatives are being explored for their potential applications in various therapeutic areas, including antimicrobial and anticancer activities .

Case Studies

作用机制

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

(a) Triazole-Substituted Analogs

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) () replace the pyrrolidine dione with a triazole ring. These analogs are synthesized via Cu(I)-catalyzed 1,3-dipolar cycloaddition, yielding derivatives with distinct hydrogen-bonding profiles (e.g., IR νmax at 1671 cm⁻¹ for C=O vs. 1682 cm⁻¹ in nitro-substituted variants) .

(b) Piperazine and Aryl-Substituted Derivatives

2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (20) () incorporates a piperazine ring and fluorophenyl group. Piperazine enhances solubility and basicity, while the methoxyphenyl group increases electron density on the thiazole. Such modifications are linked to matrix metalloproteinase (MMP) inhibition, suggesting the target compound’s pyrrolidine dione could similarly modulate enzyme activity but with different pharmacokinetics .

(c) Benzothiazole Derivatives

The 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide () substitutes the naphthalene with diphenyl groups. Crystallographic studies reveal intermolecular N–H···N hydrogen bonds (R₂²(8) motifs) and C–H···π interactions, stabilizing the lattice. The naphthalene in the target compound may enhance π-stacking but reduce steric hindrance compared to diphenyl systems .

Functional Group Comparisons

Research Findings and Data

Spectroscopic and Crystallographic Data

- IR Spectroscopy : Pyrrolidine dione derivatives typically show C=O stretches near 1700–1750 cm⁻¹, distinct from triazoles (1671–1682 cm⁻¹) .

- Crystal Packing : The target compound’s naphthalene-thiazole system may adopt a planar conformation, facilitating π-π stacking absent in diphenyl analogs (e.g., centroid distances of 3.7 Å in ) .

生物活性

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 318.36 g/mol. Its structure features a pyrrolidine ring, a thiazole moiety, and a naphthalene derivative, which may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrrolidine and thiazole have shown promising results in inhibiting cancer cell proliferation.

A study demonstrated that a related compound exhibited an IC50 value of 6.26 µM against HCC827 cells, indicating potent antitumor activity . The mechanism appears to involve the inhibition of specific kinases associated with tumor growth.

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Similar derivatives have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines. In vitro assays showed that certain pyrrolidine derivatives significantly reduced nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism for their anti-inflammatory action .

Antimicrobial Activity

Compounds with similar structures have also been reported to possess antimicrobial properties. For example, certain pyrrolidine derivatives demonstrated activity against various bacterial strains, with mechanisms likely involving disruption of bacterial cell membranes . This suggests that the compound may also hold promise as an antimicrobial agent.

Case Study 1: Antitumor Efficacy

In a recent experiment, researchers synthesized several derivatives based on the structure of this compound and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications in the thiazole and naphthalene groups significantly influenced the compounds' efficacy against breast cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCC827 | 6.26 |

| Compound B | NCI-H358 | 6.48 |

| Compound C | MDA-MB-231 | 20.46 |

Case Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory activity, a derivative was tested for its ability to inhibit TNF-α production in LPS-stimulated macrophages. Results showed a significant reduction in TNF-α levels at concentrations as low as 10 µM, highlighting the potential for developing anti-inflammatory therapies based on this compound's structure .

常见问题

Q. Advanced Optimization Strategies

- Stoichiometric ratios : A 1:1.05 molar ratio of amine to activated acid reduces unreacted starting material .

- Reaction time : Extended stirring (12–24 hours) improves conversion rates (>75% yield) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility but require post-reaction extraction to remove traces .

How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Q. Basic Characterization

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the naphthyl (δ 7.4–8.2 ppm, aromatic protons) and thiazole (δ 7.1–7.3 ppm) moieties. The pyrrolidinone carbonyl appears at ~170 ppm in ¹³C NMR .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺, with expected isotopic patterns for sulfur and chlorine (if present) .

Q. Advanced Structural Analysis

- X-ray crystallography : Single-crystal diffraction reveals intermolecular N–H⋯N hydrogen bonds (R₂²(8) motifs) and dihedral angles between aromatic rings (e.g., ~79.7° between thiazole and naphthyl planes), critical for understanding packing stability .

- IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and pyrrolidinone carbonyl (~1750 cm⁻¹) confirm functional group integrity .

What are the key considerations in designing biological activity assays for this compound, particularly in enzyme inhibition studies?

Q. Basic Assay Design

Q. Advanced Mechanistic Studies

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive). For example, if binding occurs at the ATP pocket, increased Km with unchanged Vmax suggests competitive inhibition .

- Cellular assays : Validate target engagement in cell lines using Western blotting for phosphorylated substrates (e.g., p-ERK for MAPK inhibition) .

How can researchers address discrepancies in spectroscopic data (e.g., NMR peak splitting, unexpected MS fragments) observed during characterization?

Q. Basic Troubleshooting

- NMR splitting anomalies : Check for diastereomers or rotamers by variable-temperature NMR. For example, restricted rotation in the acetamide group may cause splitting at room temperature .

- Unexpected MS fragments : Use tandem MS (MS/MS) to trace fragment origins. A common artifact (~30% abundance) at m/z 245 may arise from cleavage between the thiazole and naphthyl groups .

Q. Advanced Data Reconciliation

- DFT calculations : Simulate NMR chemical shifts and compare with experimental data to identify conformational outliers .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃CO-group) to confirm fragment assignments in MS .

What computational methods are effective in predicting binding interactions between this compound and biological targets?

Q. Basic Modeling Approaches

- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). The pyrrolidinone group often forms hydrogen bonds with catalytic lysine residues .

- Pharmacophore mapping : Identify critical features like the thiazole’s sulfur atom and naphthyl hydrophobic surface for target complementarity .

Q. Advanced Simulations

- Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Free-energy perturbation (FEP) : Calculate ΔΔG for analogs with modified substituents (e.g., methyl vs. ethyl groups) to guide SAR studies .

How can researchers resolve contradictions in biological activity data across different assay platforms?

Q. Basic Validation Steps

- Assay replication : Repeat experiments in orthogonal systems (e.g., fluorescence-based vs. radiometric kinase assays) .

- Purity verification : Re-characterize the compound via HPLC-MS to rule out degradation products (>98% purity required) .

Q. Advanced Meta-Analysis

- Data normalization : Use Z-score transformation to harmonize activity values across platforms. For example, normalize IC₅₀ values to a reference compound’s potency .

- Machine learning : Train models on published bioactivity data to predict assay-specific biases (e.g., false positives in high-throughput screens) .

What strategies are recommended for derivatizing this compound to explore structure-activity relationships (SAR)?

Q. Basic Derivatization Approaches

- Core modifications : Substitute the naphthyl group with biphenyl or indole to modulate hydrophobicity .

- Functional group addition : Introduce electron-withdrawing groups (e.g., -NO₂) to the thiazole ring to enhance electrophilicity for covalent binding .

Q. Advanced SAR Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。